NAAA Inhibitory Potency: Lead Compound ARN19689 Demonstrates Low‑Nanomolar IC50, Setting Class Benchmark
The optimized lead compound ARN19689 (compound 50, also a pyrazole azabicyclo[3.2.1]octane sulfonamide) inhibits human NAAA with an IC50 of 0.042 µM, representing the most potent member of the class [1]. Although the exact IC50 of 8-(4‑fluorobenzenesulfonyl)-3-(1H‑pyrazol‑1‑yl)-8‑azabicyclo[3.2.1]octane has not been reported, its structural similarity to ARN19689 places it within a SAR series where systematic variation of the sulfonyl group produced IC50 values spanning from >10 µM to 0.042 µM [1]. Procurement of this specific sulfonamide enables direct head‑to‑head comparison with the published lead series.
| Evidence Dimension | NAAA IC50 |
|---|---|
| Target Compound Data | Not directly reported for this specific compound; structural analog within same chemical series |
| Comparator Or Baseline | ARN19689 (endo‑ethoxymethyl‑pyrazinyloxy‑8‑azabicyclo[3.2.1]octane‑pyrazole sulfonamide 50): IC50 = 0.042 µM [1] |
| Quantified Difference | SAR series spans >200‑fold range in IC50 depending on sulfonyl substituent |
| Conditions | Recombinant human NAAA enzyme assay, fluorescence‑based readout [1] |
Why This Matters
Knowing the chemical structure of the most potent analog allows researchers to benchmark new derivatives and avoid investing in scaffolds with poor intrinsic activity.
- [1] Di Fruscia, P., et al. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N‑Acylethanolamine‑Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. J. Med. Chem. 2021, 64, 13327–13355. DOI: 10.1021/acs.jmedchem.1c00575 View Source
